molecular formula C33H41NO6 B14806266 (Z)-4-Benzamidophenyl 7-((1R,2R,3R)-3-hydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)-5-oxocyclopentyl)hept-5-enoate

(Z)-4-Benzamidophenyl 7-((1R,2R,3R)-3-hydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)-5-oxocyclopentyl)hept-5-enoate

Cat. No.: B14806266
M. Wt: 547.7 g/mol
InChI Key: PDKOSADNQUKMKP-JJXWSZJYSA-N
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Description

9-OXO-11alpha,15S-DIHYDROXY-PROSTA-5Z,13E-DIEN-1-OIC ACID, (4-BENZOYLAMINO) PHENYL ESTER: is a synthetic derivative of prostaglandin E2. This compound is known for its significant biological activities, particularly in the modulation of inflammation and immune responses. It is often used in research settings to study the effects of prostaglandins and their derivatives on various biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-OXO-11alpha,15S-DIHYDROXY-PROSTA-5Z,13E-DIEN-1-OIC ACID, (4-BENZOYLAMINO) PHENYL ESTER typically involves the esterification of prostaglandin E2 with 4-benzoylaminophenol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired ester. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s biological activity.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the benzoylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 9-oxo derivatives.

    Reduction: Formation of 9-hydroxy derivatives.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a model molecule to study the reactivity of prostaglandin derivatives and their interactions with various reagents.

Biology: In biological research, it is used to investigate the role of prostaglandins in cellular signaling pathways, inflammation, and immune responses.

Medicine: The compound has potential therapeutic applications in the treatment of inflammatory diseases, given its ability to modulate prostaglandin pathways.

Industry: In the pharmaceutical industry, it serves as a reference compound for the development of new anti-inflammatory drugs.

Mechanism of Action

The compound exerts its effects by interacting with prostaglandin receptors on the cell surface. It primarily targets the EP2 and EP4 receptors, which are involved in the regulation of inflammation and immune responses. Upon binding to these receptors, it activates intracellular signaling pathways that lead to the production of cyclic adenosine monophosphate (cAMP), ultimately resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: The presence of the benzoylamino group in 9-OXO-11alpha,15S-DIHYDROXY-PROSTA-5Z,13E-DIEN-1-OIC ACID, (4-BENZOYLAMINO) PHENYL ESTER enhances its stability and alters its biological activity compared to other prostaglandin derivatives. This makes it a valuable compound for studying the structure-activity relationships of prostaglandins and their potential therapeutic applications.

Properties

Molecular Formula

C33H41NO6

Molecular Weight

547.7 g/mol

IUPAC Name

(4-benzamidophenyl) (E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate

InChI

InChI=1S/C33H41NO6/c1-2-3-7-14-26(35)19-22-29-28(30(36)23-31(29)37)15-10-4-5-11-16-32(38)40-27-20-17-25(18-21-27)34-33(39)24-12-8-6-9-13-24/h4,6,8-10,12-13,17-22,26,28-29,31,35,37H,2-3,5,7,11,14-16,23H2,1H3,(H,34,39)/b10-4+,22-19+/t26-,28+,29+,31+/m0/s1

InChI Key

PDKOSADNQUKMKP-JJXWSZJYSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C/CCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)O)O

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)O)O

Origin of Product

United States

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